5-(2-(indolin-1-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
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Description
5-(2-(indolin-1-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C23H20N4O3S and its molecular weight is 432.5. The purity is usually 95%.
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Scientific Research Applications
Pharma Market Reflection by Patents
This study by Dr. Valentin Habernickel (2002) discusses pyridazino(4,5-b)indole compounds, mentioning their potential in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications. It provides an example of synthesis and activity for a similar compound.
Alpha(1)-Adrenoceptor Antagonists
In a study by Betti et al. (2002), the design and biological evaluation of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives are explored. This includes compounds with a structure involving indolo and pyridazinone moieties, which could be relevant to the compound of interest.
Heterocycles with Bridge Nitrogen Atom
The study by Babaev et al. (1999) investigates the reactions of oxazolo[3,2-a]pyridinium perchlorate with various nucleophiles. This could provide insights into the structural behavior and potential reactivity of related compounds.
Ring Transformation and Antimicrobial Activity
Abou-Elmagd et al. (2015) explore the synthesis of various heterocycles bearing a 3-indolyl moiety, including pyridazin-3(4H)-ones, and examine their antimicrobial activities, which might be relevant for the compound .
Synthesis, Antibacterial, and Antifungal Activity
In the research by Hassan (2013), the synthesis of new pyrazoline and pyrazole derivatives, including compounds with indole moieties, is discussed. The study focuses on their antibacterial and antifungal activities.
Antihypertensive Agents
A study by Vega et al. (1982) investigates pyridazino(4,5-b)indole derivatives for antihypertensive activity, providing insights into the potential cardiovascular applications of related compounds.
properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(3-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-14-24-21-22(31-14)20(16-7-5-8-17(12-16)30-2)25-27(23(21)29)13-19(28)26-11-10-15-6-3-4-9-18(15)26/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGUAWWIRVTGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCC4=CC=CC=C43)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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